6-Methylpurine
Description
Adenine Phosphoribosyltransferase-Mediated Metabolic Activation Pathways
APRTase plays a crucial role in purine salvage pathways by catalyzing the conversion of adenine to adenylate (AMP) through the following reaction:
Adenine + Phosphoribosyl Pyrophosphate (PRPP) → Adenylate (AMP) + Pyrophosphate (PPi)
This same enzyme catalyzes the conversion of 6MP to this compound ribonucleotide, which is the active toxic form. In Tetrahymena thermophila, researchers identified a specific mutation in the APRTase gene (APRT1) that confers resistance to 6MP. This mutation occurs at position 379, changing guanine to adenine, which causes an amino acid substitution at position 127 from aspartic acid to asparagine. This alteration removes a conserved active site found in both prokaryotic and eukaryotic enzymes, severely reducing the enzyme's ability to convert 6MP to its toxic nucleotide form.
Studies in Neurospora crassa revealed that 6MP competitively inhibits APRTase activity with adenine as the substrate, with a calculated Ki of 38 mM. This competitive inhibition confirms that 6MP is processed by the same enzymatic pathway as adenine. Further evidence comes from characterization of 6MP-resistant mutants (Mepr-3 and Mepr-10), where Mepr-10 displayed negligible APRTase activity compared to wild-type strains, preventing the conversion of 6MP to its toxic form.
In hyperthermophilic archaeon Sulfolobus islandicus, 6MP resistance results exclusively from mutations in the APRTase gene (apt or M164_0158), either in its promoter or coding region. Deletion of this gene conferred resistance to high concentrations of 6MP while requiring AMP or GMP supplementation for optimal growth, demonstrating the critical role of APRTase in purine metabolism in these organisms.
Competitive Inhibition of Purine Salvage Enzymatic Networks
Once converted to its nucleotide form, 6MP disrupts purine metabolism through multiple inhibitory mechanisms. A primary effect is the inhibition of de novo purine biosynthesis through pseudofeedback inhibition of phosphoribosylpyrophosphate amidotransferase (EC 2.4.2.14). This inhibition effectively shuts down the initial steps of purine nucleotide formation from non-purine precursors.
In Escherichia coli, 6MP ribonucleotide inhibits adenylosuccinate synthetase [IMP: L-aspartate ligase (GDP), EC 6.3.4.4], a key enzyme in the conversion of IMP to AMP. This disruption of adenine nucleotide synthesis from hypoxanthine-based precursors contributes to the compound's toxicity by limiting cellular AMP pools. Examination of purple pigmentation in adenine-requiring mutants of Neurospora crassa demonstrated that 6MP inhibits early steps in de novo purine biosynthesis, as the addition of 6MP along with adenine suppressed pigment production.
Studies on purine base transport and metabolism reveal complex interactions between 6MP and normal purines. Adenine effectively relieves growth inhibition caused by 6MP through competitive binding to APRTase, preventing 6MP activation, and by replenishing cellular AMP pools. In contrast, hypoxanthine provides minimal protection against 6MP toxicity. Furthermore, 6MP treatment severely reduces hypoxanthine uptake and metabolism in some organisms, suggesting broader effects on purine salvage networks.
Table 1: APRTase and HPRTase Activity in Wild-type and this compound-Resistant Strains of Neurospora crassa
| Strain | APRTase activity (nmol of AMP per mg of protein per 8 min) | APRTase activity with 26 mM this compound (nmol of AMP per mg of protein per 8 min) | HPRTase activity (nmol of IMP per mg of protein per 8 min) | HPRTase activity with 26 mM this compound (nmol of IMP per mg of protein per 8 min) |
|---|---|---|---|---|
| Wild type | 5.8 | 1.9 | 7.70 | 9.20 |
| Mepr-3 | 4.3 | 1.4 | 0.92 | 1.03 |
| Mepr-10 | 0.1 | 0.09 | 1.60 | 1.65 |
As shown in Table 1, 6MP-resistant mutants (particularly Mepr-10) display significantly reduced APRTase activity, preventing 6MP activation. Interestingly, both mutants also show reduced hypoxanthine phosphoribosyltransferase (HPRTase) activity. However, since 6MP does not inhibit hypoxanthine conversion to IMP in wild-type strains, this reduced HPRTase activity appears to be a secondary effect rather than the primary mechanism of resistance.
Ribonucleotide Triphosphate Incorporation into Nucleic Acid Polymers
This compound can be converted to this compound triphosphate (6MP-TP), enabling its incorporation into RNA during synthesis. Research has demonstrated that 6MP-TP serves as a substrate for RNA polymerases, including RNA-dependent RNA polymerase from poliovirus (3Dpol). Studies examining the biological activity of 6MP-TP found that it could be efficiently incorporated by 3Dpol into RNA substrates with activity comparable to natural ATP.
Synthesis of 6MP-TP has been achieved through multiple methods, including a one-pot synthesis from nucleoside 5'-H-phosphonates. This process involves silylation with TMSCl in pyridine, oxidation with iodine, and nucleophilic attack by tris(tetra-n-butylammonium) hydrogen pyrophosphate, yielding the triphosphate product. This synthetic approach enables the preparation of 6MP-TP for experimental applications investigating its incorporation into nucleic acids and subsequent effects on cellular processes.
The incorporation of 6MP into RNA may be particularly relevant to its potential antiviral and anticancer activities. Similar to other purine analogs like ribavirin, 6MP may function through mechanisms involving incorporation into viral genomes or rapidly replicating cancer cell DNA/RNA, disrupting their function or inducing mutations that compromise viral replication or cell division. This incorporation can potentially alter RNA structure, function, or coding capacity, leading to deleterious effects on cellular processes dependent on accurate RNA synthesis.
Table 2: Minimum Inhibitory Concentration (MIC) of Various Purine Analogs in Sulfolobus islandicus M.16.4
| Purine analog | MIC (mM) |
|---|---|
| This compound | 0.04 |
| 6-Thioguanine | 0.5 |
| 8-Azaguanine | 0.1 |
| 2,6-Diaminopurine | 3.0 |
| 2-Aminopurine | >3.0 |
| 2-Amino-6-methylmercaptopurine | 3.0 |
| 6-Methylaminopurine | >3.0 |
As shown in Table 2, 6MP demonstrates significantly greater potency than most other purine analogs against Sulfolobus islandicus, with an MIC of 0.04 mM. This heightened toxicity suggests efficient cellular uptake and metabolic activation by APRTase in this organism, making 6MP particularly effective as both an antimicrobial agent and a selectable marker in genetic systems for these archaea.
Disruption of Transcriptional and Translational Machinery Through RNA Polymerase Interactions
The incorporation of 6MP into RNA through RNA polymerase activity leads to significant disruption of transcriptional and translational processes. Studies have demonstrated that 6MP inhibits both RNA and protein synthesis in various organisms, with multiple mechanisms contributing to these inhibitory effects.
In mammalian systems, 6MP can affect mitochondrial RNA polymerase (POLRMT), potentially disrupting mitochondrial transcription. When CEM, MRC-5, or Balb 3T3 cells were treated with 6MP, researchers observed inhibition of protein, RNA, and DNA synthesis in both dividing and non-dividing cells. The concentration of 6MP required to inhibit CEM cell growth by 50% after a 4-hour incubation was approximately 9 μM, demonstrating significant cytotoxicity compared to conventional agents like 5-fluorouracil (120 μM) under the same conditions.
Table 3: Cytotoxicity of Selected Compounds in CEM Cells (4-hour Incubation)
| Compound | Concentration required for 50% growth inhibition (μM) |
|---|---|
| 2-Fluoroadenine (F-Ade) | 0.15 |
| This compound (MeP) | 9 |
| 5-Fluorouracil | 120 |
The cellular effects of 6MP extend beyond direct inhibition of RNA synthesis. Once incorporated into RNA, 6MP can alter RNA structure and function, potentially leading to disruption of downstream processes including protein synthesis and cellular regulation. The effects on transcription appear to be especially pronounced in rapidly dividing cells and in viral replication systems, where accurate and efficient RNA synthesis is critical.
In the ciliated protist Tetrahymena thermophila, reduction of wild-type APRT1 expression resulted in significantly decreased sensitivity to 6MP, confirming that toxicity depends on conversion to the nucleotide form by APRTase. Interestingly, complete knockout of APRT1 did not severely impact cell growth, suggesting that alternative pathways such as de novo purine synthesis can compensate for deficiencies in adenine salvage in this organism.
Propriétés
IUPAC Name |
6-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHUEFSSMBHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073283 | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-03-7 | |
| Record name | 6-Methylpurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEO6WX0OZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Mechanism and Substrate Scope
In this approach, 6-chloropurine reacts with methylzinc bromide (CH₃ZnBr) in the presence of tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd], a catalyst that mediates the transmetalation and reductive elimination steps. The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of 6-chloropurine to Pd(0) generates a Pd(II) intermediate. Subsequent transmetalation with CH₃ZnBr and reductive elimination yields this compound with minimal byproducts.
The methodology accommodates diverse 6-halopurine substrates, including 6-iodo- and 6-bromopurines, though 6-chloropurine remains optimal due to its balance of reactivity and stability. Modifications to the purine scaffold, such as N9-protection with tetrahydro-2-pyranyl (THP) groups, further enhance reaction efficiency by preventing undesired N7 or N9 methylation.
Synthetic Protocol and Yields
A representative procedure involves:
-
Substrate Preparation : 6-Chloropurine (1.0 equiv) is protected at N9 using THP under acidic conditions to yield 6-chloro-9-(tetrahydro-2-pyranyl)purine.
-
Cross-Coupling : The protected chloropurine (0.5 mmol) is reacted with CH₃ZnBr (2.0 equiv) and (Ph₃P)₄Pd (5 mol%) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
-
Deprotection : The THP group is removed via acid hydrolysis (HCl/MeOH), affording this compound in 85–92% overall yield.
Advantages :
Limitations :
-
Requires inert atmosphere and moisture-free conditions.
-
Palladium catalyst costs may impede large-scale production.
Microwave-Assisted SNAr Methylation
Microwave irradiation has emerged as a rapid, energy-efficient alternative for this compound synthesis, particularly in one-pot SNAr reactions.
Reaction Design
Ethyl acetoacetate serves as a methylating agent under basic conditions, displacing the C6 halogen in 6-chloropurine derivatives. Microwave heating accelerates the reaction, reducing typical reaction times from hours to minutes.
Conditions :
Performance Metrics
A benchmark study achieved 93% yield of this compound by reacting 6-chloro-9-benzylpurine with ethyl acetoacetate (5.0 equiv) and K₂CO₃ (7.5 equiv) in DMSO at 80°C under 200 W microwave irradiation for 10 minutes. Comparative data is summarized in Table 1.
Table 1. Microwave-Assisted Synthesis of this compound Derivatives
| Entry | Substrate | Base | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 6-Cl-9-Bn-purine | K₂CO₃ | 10 | 93 |
| 2 | 6-Cl-9-THP-purine | Cs₂CO₃ | 15 | 88 |
| 3 | 6-I-9-Bn-purine | K₂CO₃ | 10 | 90 |
Advantages :
Limitations :
-
Limited substrate scope for electron-deficient purines.
-
Potential decomposition under prolonged irradiation.
Acid-Catalyzed Fusion and Deprotection
Traditional fusion methods, though less prevalent today, provide a foundation for understanding this compound synthesis.
Methodology
This compound-β-D-riboside is synthesized via fusion of this compound with per-O-acetylated sugars (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose) under acidic conditions. Subsequent deprotection of the sugar moiety yields the free purine base.
Key Steps :
-
Fusion Reaction : this compound and acetylated ribose are heated at 160°C with a catalytic amount of HClO₄-SiO₂.
-
Deprotection : The benzoyl and acetyl groups are removed via ammonolysis (NH₃/MeOH), yielding this compound in 70–75% overall yield.
Challenges :
-
Anomeric mixture formation (α/β ratios up to 1:10), necessitating chromatographic separation.
-
High temperatures promote degradation, limiting yields.
Comparative Analysis of Methods
Table 2. Synthesis Method Comparison
| Method | Yield (%) | Time | Selectivity | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 85–92 | 12–24 h | High | Moderate |
| Microwave SNAr | 88–93 | 10–15 min | Moderate | High |
| Acid Fusion/Deprotection | 70–75 | 48–72 h | Low | Low |
-
Transition Metal Catalysis : Optimal for high-purity applications but constrained by cost.
-
Microwave Synthesis : Preferred for rapid, large-scale production despite moderate selectivity.
-
Classical Fusion : Largely obsolete due to poor efficiency and anomer separation challenges.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various methylated purine derivatives, which can have different biological activities and applications.
Applications De Recherche Scientifique
Genetic Studies
One of the prominent uses of 6-MP is in genetic manipulation and selection systems. It serves as a counterselective marker in various organisms, allowing researchers to isolate specific genetic mutations.
-
Case Study: Thermococcus barophilus
In a study involving Thermococcus barophilus, 6-MP was utilized to enhance the specificity of genetic manipulations. The researchers replaced the pyrF gene with TK0664, which conferred sensitivity to 6-MP, thereby improving the accuracy of mutant selection. The study demonstrated that wild-type strains exhibited varying sensitivity to 6-MP, with significant growth inhibition observed at concentrations above 50 µM . - Table 1: Sensitivity of Various Strains to this compound
| Strain | Sensitivity Threshold (µM) | Observations |
|---|---|---|
| Thermococcus barophilus | 50 | Growth inhibition at higher concentrations |
| Thermococcus kodakarensis | <10 | Highly sensitive to 6-MP |
RNA Synthesis Inhibition
This compound has been effectively used as an RNA synthesis inhibitor in various biological studies.
- Case Study: Elysia chlorotica
Research on the sea slug Elysia chlorotica demonstrated that treatment with 6-MP reduced the accumulation of psbA transcripts, confirming its role in inhibiting active transcription processes. This study provided insights into the mechanisms underlying kleptoplasty in this organism, where algal plastids are retained and utilized for photosynthesis .
Drug Development
In pharmacology, 6-MP has been explored for its potential therapeutic applications.
Mécanisme D'action
6-Methylpurine exerts its effects by interfering with nucleic acid synthesis. It inhibits RNA and protein synthesis by acting as a toxic analog of adenine, which disrupts the adenine salvage pathway mediated by adenine phosphoribosyltransferase . This inhibition leads to the accumulation of toxic metabolites, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Key Properties :
- Molecular Weight : 149.15 g/mol .
- Biological Activity: Inhibits RNA synthesis and de novo purine biosynthesis through pseudofeedback inhibition .
- Applications : Investigated for antitumor therapy via suicide gene strategies and direct intratumoral injection .
Comparative Analysis with Structural Analogs
6-Amino-1-methylpurine
- Structure: Methyl group at position 1, amino group at position 4.
- Key Differences: The amino group at position 6 enhances hydrogen-bonding capacity, altering metabolic pathways compared to 6-methylpurine . Less effective in inhibiting purine biosynthesis due to weaker pseudofeedback inhibition .
6-Methylmercaptopurine (6-MMP)
- Structure : Methylthio (-SCH₃) group at position 5.
- Key Differences :
6,9-Dimethyl-9H-purine
2-Aminopurine
- Structure: Amino group at position 2 instead of methyl at position 6.
- Key Differences :
- Functions as a fluorescent probe in nucleic acid studies due to altered base-pairing properties, whereas this compound lacks fluorescence .
Pharmacokinetic and Functional Comparisons
Inhibition Mechanisms
Antitumor Efficacy
Metabolic Stability
- This compound Metabolites : Exhibit prolonged retention in tumors (half-life >24 hours) compared to rapid serum clearance (<1 hour) .
- 6-MMP : Rapidly metabolized in the liver, limiting systemic exposure .
Unique Advantages of this compound
- Targeted Therapy: Selective toxicity in tumors expressing E. coli purine nucleoside phosphorylase (PNP), sparing normal tissues .
- Dual Action : Inhibits both RNA synthesis (via ribonucleotide incorporation) and purine biosynthesis, making it effective against slow-growing tumors .
- Low Toxicity Profile: Unlike actinomycin D or cycloheximide, this compound inhibits rooting in plant models without causing tissue injury at therapeutic concentrations .
Activité Biologique
6-Methylpurine is a purine derivative that has garnered attention due to its various biological activities, particularly in the fields of oncology and molecular biology. This article explores the compound’s antitumor effects, its role as an RNA synthesis inhibitor, and its metabolic pathways, supported by data tables and case studies.
Antitumor Effects
Recent studies have highlighted the antitumor properties of this compound, particularly its riboside forms. The β-D-6-methylpurine riboside (β-D-MPR) has shown significant cytotoxic effects against various human tumor cell lines.
In Vitro Studies
A study evaluating the cytotoxicity of β-D-MPR and α-D-methylpurine riboside (α-D-MPR) reported IC50 values across five human tumor cell lines. The results are summarized in Table 1 below.
| Cell Line | IC50 (μM) | β-D-MPR | α-D-MPR |
|---|---|---|---|
| A121 (ovarian) | 0.017 | 2.65 | |
| A549 (non-small cell lung) | 0.006 | 1.47 | |
| HT-29 (colon) | 0.034 | 4.83 | |
| MCF7-S (breast) | 0.012 | 1.75 | |
| MCF7-R (breast) | 0.026 | 4.08 |
From this data, it is evident that β-D-MPR exhibits potent antitumor activity, especially against non-small cell lung cancer cells, where an IC50 value of just 0.006 μM was recorded .
The mechanism behind the antitumor activity of β-D-MPR is believed to involve its interaction with adenosine deaminase (ADA), which plays a crucial role in purine metabolism. This interaction may enhance the accumulation of toxic metabolites within tumor cells, leading to increased cytotoxicity .
RNA Synthesis Inhibition
In addition to its antitumor properties, this compound acts as an RNA synthesis inhibitor. A study on the sea slug Elysia chlorotica demonstrated that treatment with this compound resulted in reduced accumulation of psbA transcripts, confirming its role in inhibiting active transcription processes . This finding suggests potential applications in research involving gene expression regulation.
Metabolic Pathways
The metabolism of this compound involves various enzymatic pathways, primarily through oxidation processes mediated by enzymes such as xanthine oxidase (XO) and aldehyde oxidase (AO). Research indicates that these enzymes play significant roles in the oxidative metabolism of this compound derivatives, leading to various metabolites including thiouric acid .
Case Studies and Clinical Applications
A notable case study involved the use of a radiotracer derived from methylpurine for positron emission tomography (PET). The compound was utilized to measure multidrug resistance-associated protein (MRP1) transport activity in tissues, showcasing its potential beyond traditional therapeutic roles .
Safety and Efficacy
Non-clinical toxicity studies have been conducted to assess the safety profile of methylpurine derivatives for clinical applications. These studies provide essential data for future human trials and potential therapeutic uses in oncology and other fields.
Q & A
Q. How can contradictions between in vitro and in vivo efficacy of this compound be resolved?
- Methodological Answer : Conduct pharmacokinetic studies to assess 6-MP stability, tissue distribution, and metabolite profiling in vivo. Use isotopic tracing (e.g., ¹⁴C-labeled 6-MP) to compare intracellular accumulation in vitro vs. in vivo models. Validate findings with genetic knockouts (e.g., Mpr mutants) to isolate host-microbe interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
